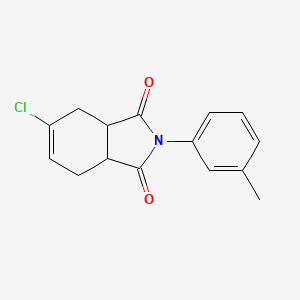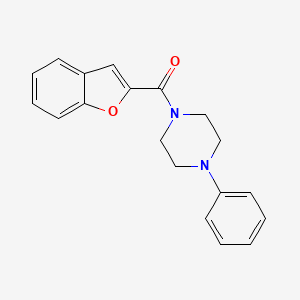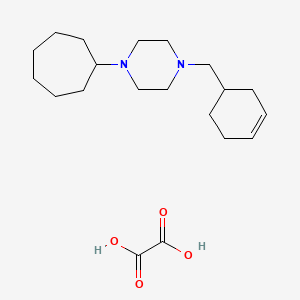
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in the regulation of cell growth, differentiation, and survival. The aim of
作用机制
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and physiological effects:
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity towards FGFRs. This allows for the selective inhibition of FGFRs without affecting other signaling pathways. However, one of the limitations of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potential toxicity towards non-cancerous cells. This may limit its therapeutic applications in certain diseases.
未来方向
There are several future directions for the study of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective FGFR inhibitors. Another potential direction is the investigation of the combination of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential therapeutic applications of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in other diseases, such as autoimmune diseases and inflammatory diseases, should be explored.
合成方法
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-chloro-2-nitrobenzoic acid with 3-methylphenylhydrazine to produce 5-chloro-2-(3-methylphenyl)benzohydrazide. This intermediate is then reacted with maleic anhydride to form the final product, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
科学研究应用
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of FGFRs. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to prevent the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-5,7,12-13H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEVMJRONBXSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

methyl]phosphonate](/img/structure/B4955564.png)


![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)